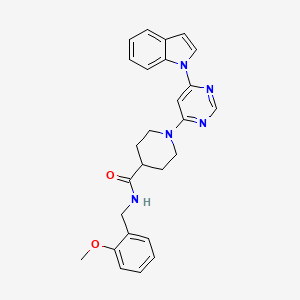

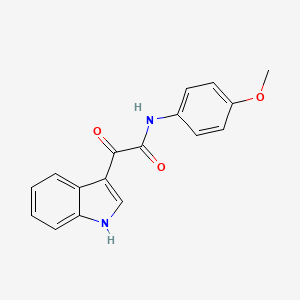

![molecular formula C18H17N3O3S2 B2395063 3-phenyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide CAS No. 314767-66-3](/img/structure/B2395063.png)

3-phenyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-phenyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide” is a chemical compound with the molecular formula C18H17N3O3S2 . Its average mass is 387.476 Da and its monoisotopic mass is 387.071136 Da . It is offered by various chemical suppliers .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, N-phenyl-N-thiocarbamoyl-β-alanine was used as a starting material, and the Hantzsch method was employed for the synthesis . Modifications were made by introducing a hydrazone fragment into the molecule to increase its antimicrobial properties .Molecular Structure Analysis

The molecular structure of “this compound” consists of 18 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, 3 oxygen atoms, and 2 sulfur atoms .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the search results, similar compounds have been synthesized using various reactions . For example, acid hydrazide was condensed with aromatic and heterocyclic aldehydes .科学的研究の応用

Nonlinear Optical (NLO) Applications

The compound 3-phenyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide, referred to as Amid T, has been utilized as an active nonlinear optical (NLO) material. Amid T, along with other azo sulfonamide chromophores, was used in films prepared by spin-coating on glass surfaces. These materials displayed moderate NLO properties, as evidenced by quantum chemical calculations indicating static β values of ca. 110-130 m^4/V. Amid T demonstrated a nonlinear optical coefficient (d33) of 28.6 pm/V when aligned using corona poling or all-optical poling methods, underscoring its potential in photonic applications (Kucharski et al., 2010) (Marański K. et al., 2010).

Antimicrobial and Anticonvulsant Agents

Several studies have synthesized heterocyclic compounds containing a sulfonamide thiazole moiety, similar to the core structure of this compound. These studies highlight the compound's relevance in medicinal chemistry, especially for its antimicrobial and anticonvulsant properties:

- Certain derivatives exhibited significant anticonvulsive effects, offering 100% protection against picrotoxin-induced convulsion, suggesting the potential therapeutic application of these compounds in treating convulsive disorders (A. A. Farag et al., 2012).

- Novel heterocyclic compounds incorporating sulfamoyl moiety were synthesized and evaluated for their antimicrobial agents, showcasing the potential of such compounds in combating microbial infections (E. Darwish et al., 2014).

作用機序

Target of Action

Similar compounds have shown significant analgesic and anti-inflammatory activities , suggesting that this compound may target proteins or enzymes involved in pain and inflammation pathways.

Mode of Action

Based on its structural similarity to other thiazole compounds, it may interact with its targets through the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the conformation and function of the target proteins or enzymes .

Biochemical Pathways

Given its reported analgesic and anti-inflammatory activities , it may affect pathways related to pain and inflammation, such as the cyclooxygenase (COX) pathway, which is involved in the production of prostaglandins, key mediators of inflammation.

Pharmacokinetics

Similar compounds are generally well absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .

Result of Action

Based on its reported analgesic and anti-inflammatory activities , it may inhibit the production of prostaglandins, thereby reducing pain and inflammation.

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the stability and efficacy of the compound .

特性

IUPAC Name |

3-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S2/c22-17(11-6-14-4-2-1-3-5-14)20-15-7-9-16(10-8-15)26(23,24)21-18-19-12-13-25-18/h1-5,7-10,12-13H,6,11H2,(H,19,21)(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSQLMPWOXGTXKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,3-benzodioxol-5-yl)-2-[[6-methyl-4-oxo-3-(phenylmethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]thio]acetamide](/img/structure/B2394980.png)

![N'-(3-chloro-4-methylphenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2394984.png)

![(Z)-N-Benzyl-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-methylprop-2-enamide](/img/structure/B2394994.png)

![1-Methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2394998.png)

![N-[2-[(1,5-Dimethyl-6-oxopyridin-3-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2395003.png)